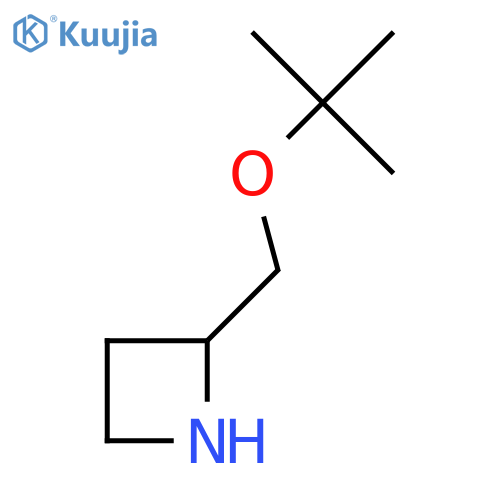Cas no 1897525-43-7 (2-(tert-butoxy)methylazetidine)

1897525-43-7 structure
商品名:2-(tert-butoxy)methylazetidine
2-(tert-butoxy)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 2-(tert-butoxy)methylazetidine
- 2-[(tert-butoxy)methyl]azetidine
- 1897525-43-7
- EN300-1788443
-
- インチ: 1S/C8H17NO/c1-8(2,3)10-6-7-4-5-9-7/h7,9H,4-6H2,1-3H3
- InChIKey: ALQRMVKHSARODQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)CC1CCN1
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-(tert-butoxy)methylazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788443-1.0g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1788443-10g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1788443-2.5g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1788443-0.05g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1788443-10.0g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1788443-1g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1788443-0.25g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1788443-0.5g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1788443-0.1g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1788443-5.0g |
2-[(tert-butoxy)methyl]azetidine |
1897525-43-7 | 5g |
$3687.0 | 2023-06-02 |
2-(tert-butoxy)methylazetidine 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
5. Book reviews
1897525-43-7 (2-(tert-butoxy)methylazetidine) 関連製品
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
